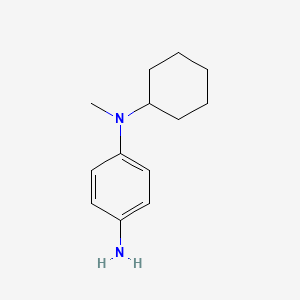![molecular formula C11H14ClN B1355967 N-[1-(2-chlorophenyl)ethyl]cyclopropanamine CAS No. 897948-52-6](/img/structure/B1355967.png)
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine and related compounds have demonstrated potential in inhibiting monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine. Fuller's (1968) study on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, showed its effectiveness in inhibiting MAO both in vitro and in vivo, leading to increased serotonin levels in the brain Fuller, 1968.
Sigma Receptor Affinity
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine derivatives have been identified as high-affinity ligands for the sigma receptor. Research by de Costa et al. (1992) synthesized and tested a derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, which showed significant affinity for the sigma receptor. This receptor is involved in several functions, including neuronal modulation and cell signaling de Costa, et al., 1992.
Bromophenol Derivatives and Enzyme Inhibition
A study by Boztaş et al. (2019) on bromophenol derivatives with a cyclopropyl moiety, similar in structure to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, found these compounds to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These findings are significant for potential therapeutic applications in diseases like Alzheimer's and Parkinson's Boztaş, et al., 2019.
Potential for Novel Therapeutic Agents
Research on the synthesis and biological evaluation of similar compounds has been directed towards developing new therapeutic agents. For instance, the discovery of a nonpeptidic agonist for the GPR14/urotensin-II receptor by Croston et al. (2002) using a compound with a similar structure highlights the potential of these compounds in pharmacological research and drug development Croston, et al., 2002.
LSD1 Inhibition for CNS Disorders
A series of functionalized cyclopropanamine inhibitors, including compounds structurally related to N-[1-(2-chlorophenyl)ethyl]cyclopropanamine, have been examined for their potential in treating CNS disorders such as schizophrenia and Alzheimer’s disease. These compounds target Lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression Blass, 2016.
Propiedades
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLXYGPGGEOBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorophenyl)ethyl]cyclopropanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

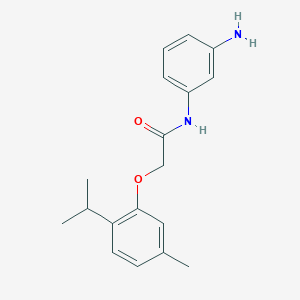

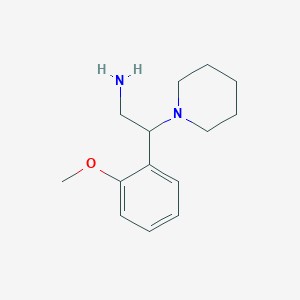
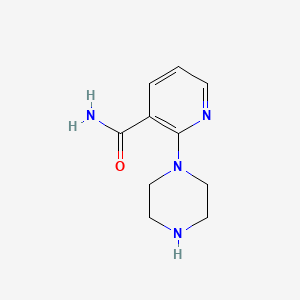
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
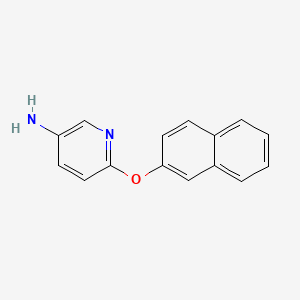
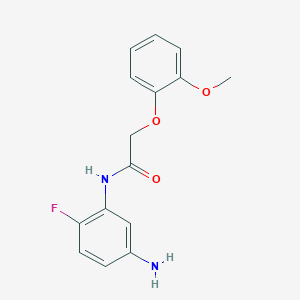



![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

